molecular formula C12H16Cl3N3 B2522564 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1573548-40-9

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B2522564
CAS No.: 1573548-40-9
M. Wt: 308.63
InChI Key: CPDRVCGOUGLFAE-UHFFFAOYSA-N
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Description

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline ( 1573548-40-9) is a chemical compound with the molecular formula C12H14ClN3 and a molecular weight of 235.71 g/mol . This aniline derivative features a 3,5-dimethyl-1H-pyrazole moiety linked via a methylene bridge, a structural motif recognized for its utility in forming ligands for transition-metal complexes . Pyrazole-based ligands are powerful chelating tools in a wide array of coordination chemistry applications due to their synthetic accessibility and the ability to construct diverse coordination geometries . These complexes are extensively investigated in catalytic transformations, including the polymerization of methyl methacrylate (MMA) and the ring-opening polymerization of lactides, processes relevant for producing stereoregular polymers . Beyond catalysis, pyrazole derivatives are a pharmacologically significant active scaffold present in agents with a diverse range of therapeutic activities, such as anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-8-5-9(2)16(15-8)7-10-3-4-11(13)12(14)6-10/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVHQAJLHSHCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the pyrazole moiety can enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymatic pathways essential for bacterial survival .

Anti-Cancer Properties
The compound has been investigated for its anti-cancer properties. It has shown promise in inhibiting tumor cell proliferation through apoptosis induction in various cancer cell lines. The specific interactions at the molecular level are still under investigation, but preliminary results indicate that it may interfere with signaling pathways associated with cell growth and survival .

Case Study: Synthesis and Evaluation
A study conducted on the synthesis of this compound derivatives highlighted their potential as anti-cancer agents. The synthesized compounds were evaluated for cytotoxicity against several cancer cell lines, showing IC50 values in the low micromolar range, indicating significant activity .

Agrochemicals

Pesticidal Activity
The compound has been explored for its use as a pesticide due to its ability to inhibit certain enzymes critical to pest survival. Its structural features allow it to interact effectively with biological targets in insects and fungi, leading to effective pest control strategies without harming beneficial organisms .

Case Study: Field Trials
Field trials have demonstrated that formulations containing this compound exhibit high efficacy against common agricultural pests while maintaining a favorable safety profile for non-target species. These trials are crucial for assessing real-world applicability and environmental impact .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to impart specific properties such as thermal stability and enhanced mechanical strength to polymer matrices .

Case Study: Development of Coatings
Research into polymer coatings incorporating this compound has revealed improved resistance to UV degradation and better adhesion properties compared to traditional coatings. This advancement is particularly beneficial in applications requiring durable outdoor materials .

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing in substituent groups, heterocyclic systems, or biological applications:

Compound Name Key Substituents Molecular Formula Biological/Functional Relevance Reference
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (Target) Cl (C2), 3,5-dimethylpyrazole-CH₂ (C5) C₁₂H₁₃ClN₄ Intermediate in organic synthesis; potential ligand for metal complexes.
N-(3-Chloro-5-(trifluoromethyl)phenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine (2u) Cl (C3), CF₃ (C5), pyrimidine-pyrazole hybrid C₁₇H₁₆ClF₃N₆ KCa2 channel modulator; 75% yield in synthesis.
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-picolinamide (HL1) Picolinamide (C2), 3,5-dimethylpyrazole (C2) C₁₈H₁₇N₅O Ligand for copper complexes; mimics lytic polysaccharide monooxygenase active sites.
5-Chloro-2-(trifluoromethyl)aniline Cl (C5), CF₃ (C2) C₇H₅ClF₃N Precursor for Schiff base metal complexes with antitumor and antimicrobial activities.
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride NH₂ (C3), 3,5-dimethylpyrazole-CH₂ (C3) C₁₁H₁₄Cl₂N₄ Similar backbone; dihydrochloride salt enhances solubility for pharmaceutical applications.

Commercial and Research Status

  • Alternatives : 5-Chloro-2-(trifluoromethyl)aniline (JPY16,000/5g) and 2-(3,5-dimethylpyrazol-1-yl)-5-(trifluoromethyl)aniline remain accessible for research .

Biological Activity

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C11H12ClN3
  • Molecular Weight : 223.69 g/mol
  • CAS Number : 477713-52-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival. The compound exhibits significant anticancer properties, which are often linked to its ability to inhibit specific kinases and modulate signaling pathways.

Biological Activity Overview

Research has demonstrated that compounds containing the pyrazole moiety possess various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The following sections detail specific findings related to the anticancer activity of this compound.

Anticancer Activity

A study reviewed the anticancer potential of various pyrazole derivatives, highlighting that compounds similar to this compound exhibited promising results against several cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF7 (breast cancer)4.2CDK2 inhibition
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG2 (liver cancer)3.25Apoptosis induction
Pyrazole derivativesA549 (lung cancer)26Growth inhibition

These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in cancer therapy:

  • Study on MCF7 Cell Line : A compound structurally related to this compound was tested against MCF7 cells and showed an IC50 value of 4.2 µM, indicating strong anticancer activity through CDK2 inhibition .
  • Cytotoxicity Assessment : In a comparative study involving N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline against HepG2 cells, an IC50 value of 3.25 mg/mL was reported, demonstrating significant cytotoxic potential .

Discussion

The findings suggest that this compound exhibits notable biological activity primarily due to its structural features that facilitate interaction with key molecular targets in cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis positions it as a candidate for further development in cancer therapeutics.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, and how are reaction conditions optimized for purity and yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A starting aniline derivative (e.g., 2-chloro-5-nitroaniline) is functionalized with a pyrazole moiety via a methylene bridge. Reaction conditions (temperature, solvent, catalyst) are critical: for example, using polar aprotic solvents like DMF under reflux enhances reactivity. Purification steps, such as recrystallization or column chromatography, are employed to achieve >95% purity. Spectroscopic monitoring (NMR, IR) ensures structural fidelity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) for precise bond lengths/angles, complemented by NMR (1H/13C) to verify substituent positions and purity. IR spectroscopy identifies functional groups (e.g., NH2 stretch at ~3400 cm⁻¹). Mass spectrometry (HR-MS) validates the molecular formula. SC-XRD is particularly emphasized for pyrazole-containing derivatives to resolve steric and electronic effects .

Q. What are the key chemical reactions involving this compound, and how do they influence its derivatization?

The aniline group enables electrophilic aromatic substitution (e.g., halogenation, acylation), while the pyrazole ring participates in coordination chemistry (e.g., metal complexation) or cycloadditions. The methylene bridge allows further alkylation. For example, coupling with aryl halides via Buchwald-Hartwig amination can yield biaryl derivatives for biological screening .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve discrepancies in proposed molecular conformations?

SHELX programs (e.g., SHELXL) refine X-ray data to resolve ambiguities in bond geometry and intermolecular interactions. For example, dimeric crystal structures of related pyrazole derivatives reveal hydrogen-bonding networks that stabilize the lattice. Discrepancies between computational models (DFT) and experimental data are resolved by refining thermal displacement parameters and occupancy factors .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

SAR studies focus on substituent effects:

  • Pyrazole methylation : 3,5-Dimethyl groups enhance lipophilicity, improving membrane permeability.
  • Chlorine position : The 2-chloro substituent on the aniline ring influences electronic effects (e.g., Hammett σ values) and steric interactions with target enzymes.
  • Methylene bridge flexibility : Modulating this spacer alters binding kinetics. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular docking to validate hypotheses .

Q. How are contradictions in biological activity data addressed, particularly between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Solutions include:

  • Prodrug design : Masking the aniline NH2 group with acetyl or sulfonyl moieties to improve bioavailability.
  • Metabolite profiling : LC-MS/MS identifies degradation products.
  • Dosage optimization : Adjusting concentrations to account for protein binding in vivo .

Q. What methodologies are used to evaluate the compound’s antioxidant or anticancer activity in cellular models?

  • Antioxidant assays : DPPH radical scavenging (% inhibition at 80 mg/mL) and ROS detection (e.g., DCFH-DA fluorescence).
  • Anticancer screening : MTT assays on cancer cell lines (IC50 determination) and apoptosis markers (Annexin V/PI staining). Synergy studies with standard chemotherapeutics (e.g., cisplatin) are conducted using Chou-Talalay analysis .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Validation

TechniqueKey ObservationsReference
1H NMR δ 6.8–7.2 (aromatic H), δ 4.5 (CH2 bridge)
13C NMR δ 150–155 (pyrazole C), δ 120–125 (Cl-C)
IR 3400 cm⁻¹ (NH2), 1600 cm⁻¹ (C=N)
HR-MS [M+H]+ m/z 250.08 (calc. 250.09)

Q. Table 2: Crystallographic Parameters (SHELX Refinement)

ParameterValueReference
Space group P21/c
R-factor 0.050
Bond length (C-N) 1.45 Å
Dihedral angle 85° (pyrazole/aniline planes)

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